molecular formula C15H11N3O4 B11477467 1-benzyl-4,6-dinitro-1H-indole

1-benzyl-4,6-dinitro-1H-indole

Cat. No.: B11477467
M. Wt: 297.26 g/mol
InChI Key: MCCWNCFTVGIZMY-UHFFFAOYSA-N
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Description

1-benzyl-4,6-dinitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of nitro groups at positions 4 and 6 on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4,6-dinitro-1H-indole typically involves the nitration of 1-benzylindole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like nitric acid and sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,6-dinitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-benzyl-4,6-diamino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

1-benzyl-4,6-dinitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other indole derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4,6-dinitro-1H-indole depends on its specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can also interact with various biological targets, including enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-nitro-1H-indole: Similar structure but with only one nitro group.

    1-benzyl-2,3-dinitro-1H-indole: Nitro groups at different positions.

    1-benzyl-5,7-dinitro-1H-indole: Nitro groups at positions 5 and 7.

Uniqueness

1-benzyl-4,6-dinitro-1H-indole is unique due to the specific positioning of the nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of two nitro groups at positions 4 and 6 makes it a valuable compound for studying the effects of electron-withdrawing groups on the indole ring system.

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

1-benzyl-4,6-dinitroindole

InChI

InChI=1S/C15H11N3O4/c19-17(20)12-8-14-13(15(9-12)18(21)22)6-7-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MCCWNCFTVGIZMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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